

Physical and chemical properties of cudraxanthone D

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Compound of Interest

Compound Name: *cudraxanthone D*

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Cudraxanthone D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraxanthone D, a prenylated xanthone isolated from plants of the Moraceae family, notably *Cudrania tricuspidata*, has garnered significant interest within the scientific community. This document provides an in-depth technical overview of the physical, chemical, and biological properties of **cudraxanthone D**. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. This guide summarizes its known physicochemical characteristics, details its biological activities with a focus on its anti-inflammatory and other pharmacological effects, and provides detailed experimental protocols for its isolation, analysis, and bioactivity assessment. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research.

Physical and Chemical Properties

Cudraxanthone D is a yellow, powdery substance at room temperature. Its molecular structure and properties are summarized below.

Structural and Molecular Data

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₆ O ₆	--INVALID-LINK--
Molecular Weight	410.46 g/mol	--INVALID-LINK--, --INVALID-LINK--
IUPAC Name	2,3,8-trihydroxy-6-methoxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one	--INVALID-LINK--
CAS Number	96552-41-9	--INVALID-LINK--
Appearance	Yellow powder	--INVALID-LINK--
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	--INVALID-LINK--

Spectroscopic Data

Note: Specific experimental spectral data for **cudraxanthone D** is not readily available in the public domain. The structural elucidation has been reported based on spectroscopic methods, but the raw data is not consistently published. The following are expected characteristics based on the structure and data from similar xanthone compounds.

- UV-Vis Spectroscopy: Xanthones typically exhibit characteristic absorption bands in the UV-Vis region. For **cudraxanthone D**, absorption maxima (λ_{max}) are expected in the ranges of 230-260 nm, 280-330 nm, and potentially a shoulder or weaker band above 350 nm, characteristic of the xanthone chromophore.
- Infrared (IR) Spectroscopy: The IR spectrum of **cudraxanthone D** would be expected to show characteristic absorption bands for hydroxyl (-OH) stretching (broad band around 3300-3500 cm^{-1}), aromatic C-H stretching (around 3000-3100 cm^{-1}), aliphatic C-H stretching (around 2850-2960 cm^{-1}), a conjugated ketone (C=O) stretching of the xanthenone core (around 1650 cm^{-1}), aromatic C=C stretching (around 1450-1600 cm^{-1}), and C-O stretching (around 1000-1300 cm^{-1}).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show signals corresponding to aromatic protons, olefinic protons of the prenyl groups, methoxy group protons, and hydroxyl protons.
 - ^{13}C NMR: The spectrum would display signals for the carbonyl carbon of the xanthone core (around 180 ppm), aromatic carbons, and carbons of the prenyl and methoxy substituents.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 411.17. Tandem mass spectrometry (MS/MS) would likely reveal fragmentation patterns involving the loss of the prenyl side chains.

Biological Activities and Signaling Pathways

Cudraxanthone D has been reported to possess a range of biological activities, with its anti-inflammatory properties being the most prominently studied.

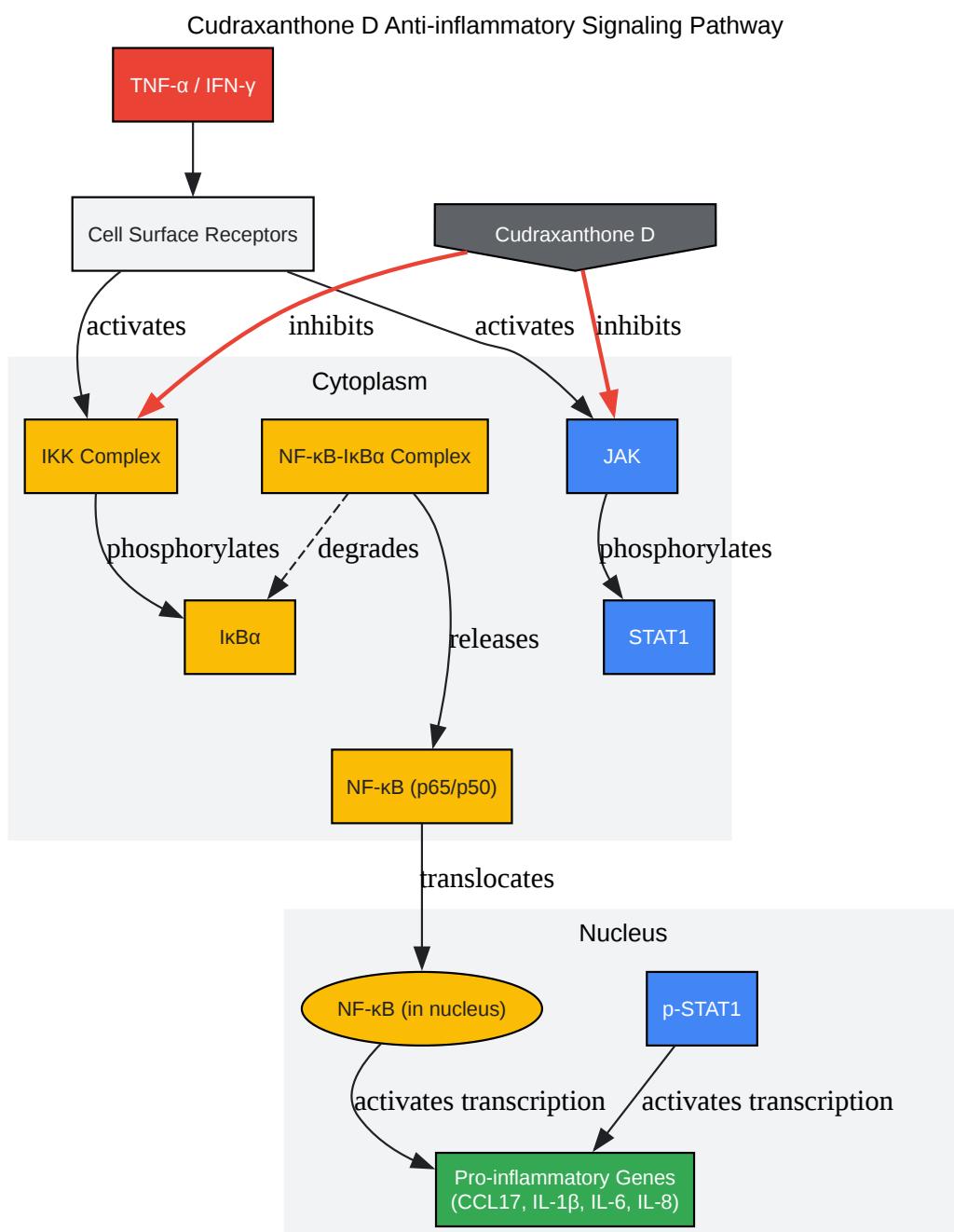
Anti-inflammatory Activity

Cudraxanthone D has demonstrated significant anti-inflammatory effects, particularly in the context of skin inflammation.^[1] In a study using a psoriasis-like skin inflammation model, **cudraxanthone D** was shown to ameliorate skin thickness and reduce the Psoriasis Area Severity Index (PASI) score.^[1] This effect is attributed to its ability to modulate inflammatory signaling pathways.

In TNF- α /IFN- γ -activated human keratinocytes (HaCaT cells), **cudraxanthone D** reduces the expression of pro-inflammatory cytokines and chemokines, including Chemokine (C-C motif) ligand 17 (CCL17), Interleukin-1 beta (IL-1 β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).^[1] This inhibitory action is mediated through the suppression of key inflammatory signaling cascades.

The anti-inflammatory effects of **cudraxanthone D** are linked to its ability to inhibit the nuclear factor-kappa B (NF- κ B) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways.^[1] **Cudraxanthone D** has been shown to inhibit the phosphorylation of STAT1 and the nuclear translocation of NF- κ B in activated keratinocytes.^[1] By blocking these

pathways, **cudraxanthone D** effectively downregulates the expression of a wide array of pro-inflammatory genes.



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Figure 1: **Cudraxanthone D** inhibits inflammatory signaling pathways.

Other Biological Activities

While anti-inflammatory effects are well-documented, preliminary studies suggest that **cudraxanthone D** and related xanthones from Cudrania species may also possess:

- Antioxidant activity: Many xanthones are known to be potent antioxidants, capable of scavenging free radicals.
- Neuroprotective effects: Some studies on extracts containing **cudraxanthone D** suggest potential neuroprotective properties.
- Cytotoxic activity: Certain xanthones have been investigated for their potential to inhibit the growth of cancer cell lines.

Further research is required to fully elucidate the extent and mechanisms of these other biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **cudraxanthone D**.

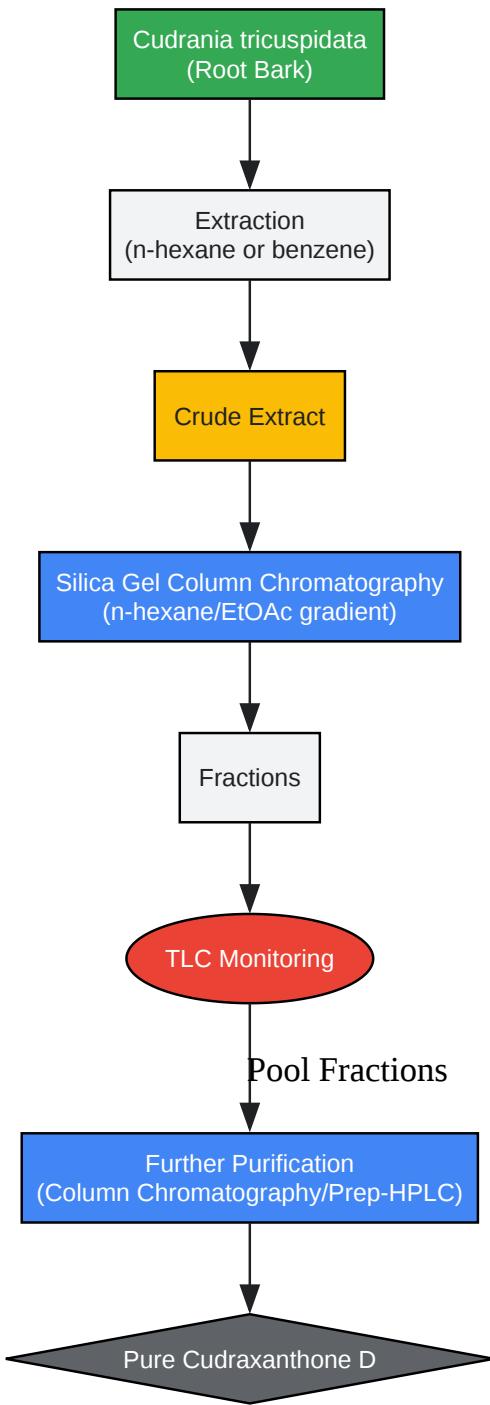
Isolation and Purification of Cudraxanthone D

Note: A specific, detailed, and publicly available protocol for the isolation of pure **cudraxanthone D** is limited. The following is a generalized protocol based on methods for isolating xanthones from *Cudrania tricuspidata*.

- Extraction:
 - Air-dried and powdered root bark of *Cudrania tricuspidata* is extracted exhaustively with n-hexane or benzene at room temperature.
 - The solvent is evaporated under reduced pressure to yield a crude extract.

- Column Chromatography:
 - The crude extract is subjected to column chromatography on silica gel.
 - A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).
 - Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualized under UV light (254 nm and 365 nm) and/or with a suitable staining reagent.
- Purification:
 - Fractions containing the target compound (as indicated by TLC) are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).
 - Final purification may be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure **cudraxanthone D**.

Isolation Workflow for Cudraxanthone D

[Click to download full resolution via product page](#)Figure 2: Generalized workflow for the isolation of **cudraxanthone D**.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of **cudraxanthone D** on a cell line such as HaCaT keratinocytes.

- Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treatment: Treat the cells with various concentrations of **cudraxanthone D** (e.g., 0.1, 1, 10, 50, 100 μM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only) and a positive control for cytotoxicity.
- Incubation: Incubate the treated cells for 24 or 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Assay in HaCaT Cells

This protocol details the investigation of the anti-inflammatory effects of **cudraxanthone D**.

- Cell Seeding and Pre-treatment: Seed HaCaT cells as described in the MTT assay protocol. After 24 hours, pre-treat the cells with various concentrations of **cudraxanthone D** for 2 hours.
- Inflammatory Stimulation: Induce inflammation by adding a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the wells (except for the negative control group) and incubate for 24 hours.
- Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

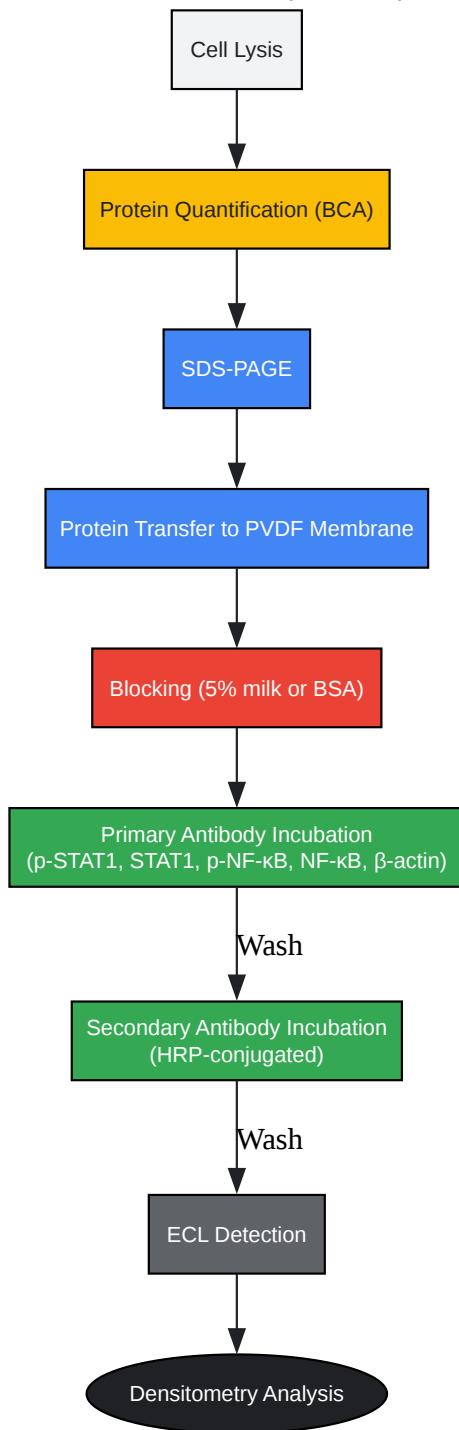
- Cytokine Measurement (ELISA):
 - Quantify the levels of IL-6 and IL-8 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
 - Briefly, coat a 96-well plate with capture antibody. Add standards and samples, followed by the detection antibody and a substrate for color development. Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them for Western blot analysis.

Western Blot Analysis for NF-κB and STAT1 Phosphorylation

- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1, total STAT1, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Western Blot Workflow for p-STAT1/p-NF-κB



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Figure 3: General workflow for Western blot analysis.

Conclusion

Cudraxanthone D is a promising natural product with significant anti-inflammatory properties, mediated through the inhibition of the NF- κ B and STAT1 signaling pathways. This technical guide provides a comprehensive summary of its known physical, chemical, and biological characteristics, along with detailed experimental protocols to facilitate further research. While the full pharmacological profile of **cudraxanthone D** is still under investigation, the available data strongly support its potential as a lead compound for the development of novel therapeutic agents for inflammatory conditions, particularly those affecting the skin. Further studies are warranted to fully characterize its spectral properties, elucidate the mechanisms of its other biological activities, and evaluate its safety and efficacy in preclinical and clinical settings.

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References

- 1. Isoprenylated xanthones and flavonoids from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
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